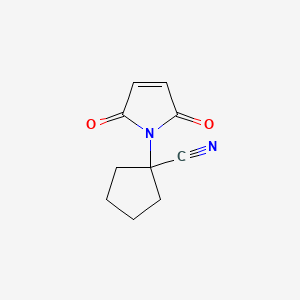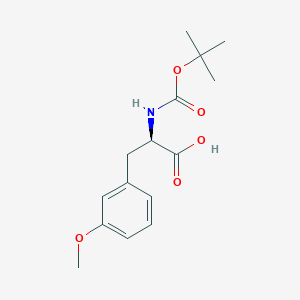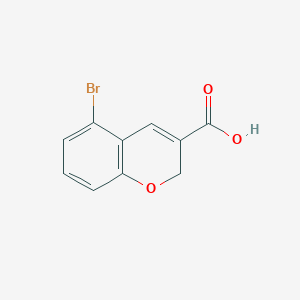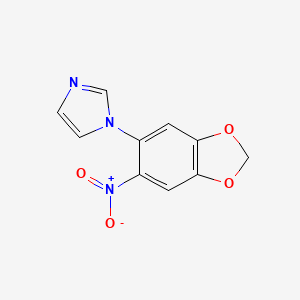![molecular formula C7H13N3O B1532742 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol CAS No. 790183-94-7](/img/structure/B1532742.png)
2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol
Vue d'ensemble
Description
“2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .
Molecular Structure Analysis
The molecular structure of “2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol” can be represented by the SMILES stringCN1C=CN=C1CCO . The empirical formula is C6H10N2O and the molecular weight is 126.16 .
Applications De Recherche Scientifique
Polymer Synthesis
2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol has been explored in the field of polymer synthesis. A study by Bakkali-Hassani et al. (2018) demonstrated its use in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This process resulted in the creation of polyaziridine with excellent control over molar masses, demonstrating the potential of this compound in polymer chemistry (Bakkali-Hassani et al., 2018).
Radiosensitizers and Cytotoxins
The compound has been studied as a radiosensitizer and bioreductively activated cytotoxin. Jenkins et al. (1990) investigated its derivatives as prodrugs for enhancing the efficacy of radiotherapy in hypoxic tumor cells. Their study emphasized the importance of this compound in developing advanced cancer treatments (Jenkins et al., 1990).
Antifungal Activity
Research by Raga et al. (1992) explored the antimycotic activity of derivatives of 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol. They focused on its potential in creating effective antifungal agents, highlighting its significance in medicinal chemistry (Raga et al., 1992).
Synthesis of Triheterocyclic Compounds
Rajanarendar et al. (2005) examined the synthesis of imidazole, coumarin, and isoxazole containing new triheterocyclic compounds and their derivatives. This study showcased the compound's role in the synthesis of bioactive compounds with potential therapeutic value (Rajanarendar et al., 2005).
Catalysis in Organic Chemistry
Grasa et al. (2003) investigated the use of imidazol-2-ylidenes, related to 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol, as efficient catalysts in transesterification and acylation reactions. This has implications for its application in various organic synthesis processes (Grasa et al., 2003).
Antibacterial Properties
Jakhar and Makrandi (2010) synthesized novel imidazole derivatives and evaluated their antibacterial properties. This research highlights the potential of this compound in developing new antibacterial agents (Jakhar & Makrandi, 2010).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol is an imidazole derivative . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects
Propriétés
IUPAC Name |
2-[(1-methylimidazol-2-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-4-2-9-7(10)6-8-3-5-11/h2,4,8,11H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWWBAFHFQKNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



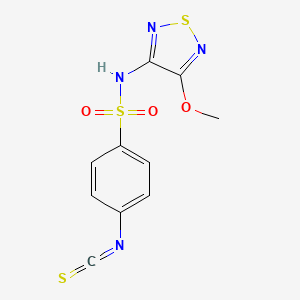


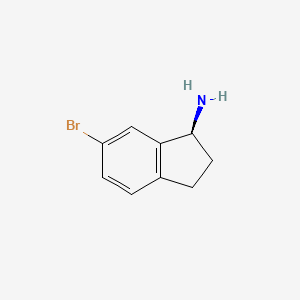
![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)
